molecular formula C13H6Cl4O B1302295 Bis(3,4-dichlorophenyl)methanone CAS No. 75795-07-2

Bis(3,4-dichlorophenyl)methanone

Cat. No.: B1302295
CAS No.: 75795-07-2
M. Wt: 320 g/mol
InChI Key: NFBPWLOFHJEKOC-UHFFFAOYSA-N
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Description

Bis(3,4-dichlorophenyl)methanone is an organic compound with the molecular formula C₁₃H₆Cl₄O and a molecular weight of 319.998 g/mol It is a derivative of benzophenone, where both phenyl rings are substituted with chlorine atoms at the 3 and 4 positions

Biochemical Analysis

Biochemical Properties

Bis(3,4-dichlorophenyl)methanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction with AchE can lead to changes in nerve impulse transmission, affecting normal cellular functions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact oxidative stress levels within cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This compound can also alter gene expression patterns, potentially leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes like AchE, inhibiting their activity and leading to an accumulation of acetylcholine . This inhibition can result in altered nerve signal transmission and various downstream effects on cellular function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic pathways and cellular stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level triggers noticeable changes in cellular and physiological functions. High doses of this compound can result in oxidative stress, cellular damage, and potential organ toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to affect oxidative stress pathways, leading to the production of ROS and subsequent cellular damage . The compound’s interactions with metabolic enzymes can alter the balance of metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can affect its biochemical activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3,4-dichlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dichlorobenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(3,4-dichlorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: Bis(3,4-dichlorophenyl)methanone is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

bis(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl4O/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBPWLOFHJEKOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375223
Record name bis(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75795-07-2
Record name bis(3,4-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Clc1ccc(C(Cl)(Cl)c2ccc(Cl)c(Cl)c2)cc1Cl
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reactant
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Synthesis routes and methods II

Procedure details

Aluminum chloride (16 g.) was slurried with 1,2-dichlorbenzene (40 ml.). A solution of 3,4-dichlorobenzotrifluoride (21.5 g.) in 1,2-dichlorobenzene (40 ml.) was added to the aluminum chloride slurry over 1.25 hours. The solution became dark red and viscous. The reaction mixture was stirred for 88 hours at room temperature and then heated to 70° C. for 6 hours. The reaction contents were poured into water and the aqueous portion was extracted with methylene chloride. The combined organic extracts were dried over magnesium sulfate and filtered. The solvents were removed on a rotary evaporator (methylene chloride) followed by a bulb-to-bulb distillation to remove most of the dichlorobenzene (85° C., 10 torr). Aqueous ethanol (U.S. Industrial Chemical Company, special denatured ethanol, 10% water added, 100 ml. total) was added to the reaction product and the contents of the flask were refluxed overnight. The solution was allowed to cool and the solid was collected and washed with ethanol to give a whitish solid (25.7 g., 80% yield). An analytical sample was obtained by recrystallization from ethanol/toluene (3.5-1) mp =144.
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16 g
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21.5 g
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reactant
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40 mL
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solvent
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ethanol toluene
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40 mL
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Synthesis routes and methods III

Procedure details

reacting said bis(3,4-dichlorophenyl) dichloromethane with water to form 3,3',4,4'-tetrachlorobenzophenone;
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bis(3,4-dichlorophenyl) dichloromethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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